3-Nonenoic acid

Catalog No.
S1892863
CAS No.
4124-88-3
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nonenoic acid

CAS Number

4124-88-3

Product Name

3-Nonenoic acid

IUPAC Name

non-3-enoic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)

InChI Key

ZBPYTVBKHKUNHG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCC=CCC(=O)O

The exact mass of the compound 3-Nonenoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

3-Nonenoic acid is a 9-carbon beta,gamma-unsaturated medium-chain fatty acid highly valued as a kinetic precursor in organic synthesis and industrial flavor manufacturing. Unlike its conjugated and saturated counterparts, the specific positioning of the double bond at the C3 position provides a distinct reactive handle for intramolecular cyclization and enzymatic thioesterification. It is predominantly procured as a critical intermediate for the synthesis of gamma-nonalactone (a high-value coconut flavor and fragrance compound) and serves as a specialized acyl-CoA precursor in polyketide synthase research. Its procurement value is fundamentally tied to its kinetically trapped unsaturation, which enables downstream transformations that are chemically inaccessible with more thermodynamically stable isomers[1].

Substituting 3-nonenoic acid with its closest analogs, such as 2-nonenoic acid (alpha,beta-unsaturated) or nonanoic acid (saturated), results in process failure for lactonization and significant efficiency drops in enzymatic assays. The conjugated double bond in 2-nonenoic acid renders it highly stable and unreactive under standard acid-catalyzed cyclization conditions, preventing the formation of gamma-lactones. Similarly, saturated nonanoic acid lacks the olefinic handle necessary for targeted oxidation or cross-metathesis. Consequently, buyers must procure the exact beta,gamma-isomer to ensure successful downstream ring closure and higher binding affinity in specialized ligase applications [1].

Intramolecular Lactonization Reactivity for Fragrance Synthesis

In industrial and laboratory syntheses of gamma-nonalactone, the position of the double bond is the primary determinant of process success. When treated with 93% sulfuric acid or Amberlyst-15 in refluxing heptane, 3-nonenoic acid undergoes rapid and complete intramolecular cyclization to form the target lactone. In direct contrast, 2-nonenoic acid remains 100% unreacted and unaltered under the exact same acidic conditions due to the thermodynamic stability of its conjugated alpha,beta-system[1].

Evidence DimensionConversion to gamma-nonalactone under acidic conditions
Target Compound DataComplete cyclization
Comparator Or Baseline2-Nonenoic acid (0% conversion / unaltered)
Quantified Difference100% vs 0% reactivity for lactone formation
Conditions93% H2SO4 or Amberlyst-15 in refluxing heptane (98 °C)

This absolute divergence in reactivity dictates that only 3-nonenoic acid can be procured as a viable precursor for gamma-nonalactone manufacturing.

Thermodynamic Stability and Base-Catalyzed Isomerization Limits

3-Nonenoic acid is the kinetically favored product of Knoevenagel condensations but is thermodynamically less stable than its conjugated counterpart. When subjected to strong basic conditions (50-60% aqueous KOH at reflux, >100 °C), 100% pure 3-nonenoic acid irreversibly isomerizes, shifting to an equilibrium mixture comprising approximately 82% 2-nonenoic acid and only 18% 3-nonenoic acid [1].

Evidence DimensionEquilibrium composition under strong base reflux
Target Compound DataShifts from 100% to 18% purity
Comparator Or Baseline2-Nonenoic acid (acts as the thermodynamic sink, reaching 82%)
Quantified Difference82:18 ratio favoring the alpha,beta-isomer under thermodynamic control
ConditionsRefluxing 50-60% aqueous KOH (>100 °C)

This establishes a critical handling constraint for industrial buyers, demonstrating that 3-nonenoic acid must be processed and stored under neutral or acidic conditions to prevent irreversible material loss to the alpha,beta-isomer.

Enzymatic Activation Efficiency in Acyl-CoA Ligase Assays

In biochemical workflows investigating polyketide extender unit biosynthesis, the beta,gamma-unsaturation of 3-nonenoic acid provides higher catalytic efficiency for middle-chain fatty acyl-CoA ligases (e.g., RevS). Kinetic assays measuring initial NADH oxidation rates required only 0.5 micromolar of RevS enzyme to process (E)-3-nonenoic acid (0.05-3 mM). In contrast, both (E)-2-nonenoic acid and saturated nonanoic acid required a 2-fold higher enzyme loading (1.0 micromolar RevS) to achieve measurable activation [1].

Evidence DimensionRequired enzyme loading for FACL kinetic assay
Target Compound Data0.5 micromolar RevS enzyme
Comparator Or Baseline(E)-2-nonenoic acid and nonanoic acid (1.0 micromolar RevS enzyme)
Quantified Difference50% reduction in required enzyme concentration
ConditionsIn vitro RevS assay with ATP/CoA, preincubated at 25 °C, measured at 340 nm

For researchers scaling in vitro polyketide synthesis, procuring 3-nonenoic acid significantly reduces the consumption of expensive, purified ligase enzymes compared to using generic saturated or conjugated analogs.

Industrial Synthesis of gamma-Nonalactone (Coconut Flavor)

Directly following from its distinct susceptibility to acid-catalyzed cyclization, 3-nonenoic acid is the mandatory precursor for manufacturing gamma-nonalactone. Formulators and chemical manufacturers must select this specific beta,gamma-isomer over 2-nonenoic acid to ensure quantitative ring closure when using Amberlyst-15 or sulfuric acid catalysts [1].

Enzymatic Precursor for Polyketide Synthase (PKS) Engineering

Leveraging its high affinity for middle-chain fatty acyl-CoA ligases (requiring only half the enzyme loading of its analogs), 3-nonenoic acid is a highly efficient substrate for in vitro PKS assays. It is heavily utilized in studies reconstructing beta-oxidation bypass pathways and generating novel polyketide extender units[2].

Regioselective Synthesis of Homoterpenoid Carboxylic Acids

Because the beta,gamma-double bond is intact and unconjugated, 3-nonenoic acid and its derived lactones serve as highly reactive 'soft' electrophilic targets for organocopper reagents. This makes it a critical building block for the regioselective and stereoselective synthesis of complex terpenoid natural products, a pathway inaccessible to saturated nonanoic acid [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 Da

Monoisotopic Mass

156.115029749 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (41.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

3-Nonenoic acid: ACTIVE

Dates

Last modified: 08-16-2023

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